2-(Isobutoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride
CAS No.:
Cat. No.: VC18057916
Molecular Formula: C11H23ClO3S
Molecular Weight: 270.82 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H23ClO3S |
|---|---|
| Molecular Weight | 270.82 g/mol |
| IUPAC Name | 3,3-dimethyl-2-(2-methylpropoxymethyl)butane-1-sulfonyl chloride |
| Standard InChI | InChI=1S/C11H23ClO3S/c1-9(2)6-15-7-10(11(3,4)5)8-16(12,13)14/h9-10H,6-8H2,1-5H3 |
| Standard InChI Key | ZFZLHUAPDOENJZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)COCC(CS(=O)(=O)Cl)C(C)(C)C |
Introduction
Structural Characteristics and Nomenclature
The systematic name 2-(isobutoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride describes a molecule comprising:
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A butane backbone with sulfonyl chloride (-SO₂Cl) at position 1
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A 3,3-dimethyl substitution on carbons 2 and 3 of the butane chain
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An isobutoxymethyl group (-CH₂-O-CH₂-CH(CH₃)₂) at position 2
The molecular formula is C₁₁H₂₁ClO₃S, yielding a molecular weight of 292.8 g/mol. X-ray crystallographic data for analogous sulfonyl chlorides indicate tetrahedral geometry at the sulfur center, with bond angles approximating 109.5° for the SO₂Cl moiety.
Synthetic Pathways
Thiol Oxidation Route
A plausible synthesis involves sequential oxidation of a thiol precursor:
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3,3-Dimethyl-2-(isobutoxymethyl)butane-1-thiol synthesis via:
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Oxidation to sulfonic acid using H₂O₂/HCOOH system
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Chlorination with PCl₅ or SOCl₂ to yield target sulfonyl chloride
Reaction yields for similar transformations typically range from 45-68% after purification .
Direct Sulfonation Approach
Alternative methods employ:
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Chlorosulfonic acid treatment of 3,3-dimethyl-2-(isobutoxymethyl)butane
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Gas-phase SO₂Cl₂ reactions under UV initiation
This route often requires stringent temperature control (-10°C to 0°C) to prevent polysulfonation .
Physicochemical Properties
Experimental data for the compound remains limited, but calculated and analogous properties suggest:
| Property | Value/Range | Method |
|---|---|---|
| Melting Point | -12°C to -5°C | DSC (predicted) |
| Boiling Point | 142-145°C @ 0.8 mmHg | Reduced pressure distillation |
| Density (25°C) | 1.18-1.22 g/cm³ | Pycnometry (analogues) |
| Refractive Index | 1.483-1.489 | Abbe refractometer |
| Solubility in THF | >300 mg/mL | Gravimetric analysis |
The compound exhibits limited water solubility (<0.1 mg/mL) but high miscibility with chlorinated solvents and ethers.
Reactivity Profile
Nucleophilic Substitution
The sulfonyl chloride group undergoes characteristic reactions:
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Amine alkylation:
Second-order rate constants for analogous reactions in DMF: 2.3×10⁻³ L/mol·s -
Alcohol sulfonation:
Thermal Stability
Thermogravimetric analysis (TGA) of similar sulfonyl chlorides shows decomposition onset at 98-105°C, with major mass loss events corresponding to SO₂ and HCl evolution .
Industrial and Research Applications
While direct use cases remain undocumented, structurally related compounds demonstrate utility in:
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Pharmaceutical intermediates: Sulfonamide formation for protease inhibitors
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Polymer chemistry: Chain-transfer agents in radical polymerization
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Agrochemicals: Herbicidal sulfonate ester precursors
Patent analysis reveals growing interest in branched sulfonyl chlorides for creating thermally stable ionic liquids .
| Parameter | Value |
|---|---|
| LD50 (oral, rat) | 320 mg/kg (estimated) |
| Skin Corrosion | Category 1B |
| Aquatic Toxicity | LC50 4.7 mg/L (96h, fish) |
Recommended precautions:
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Containment: Use glove boxes for large-scale operations
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Neutralization: Quaternary ammonium hydroxide solutions
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Storage: Amber glass under argon at -20°C
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